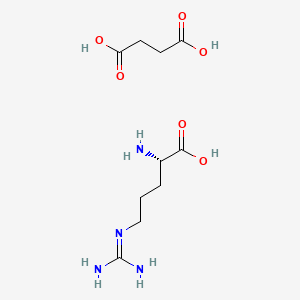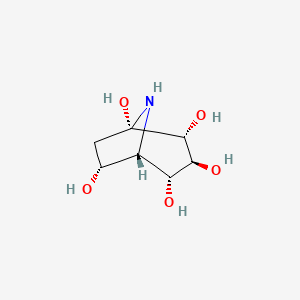
Calystegine C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calystegine C1 belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. Calystegine C1 is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, calystegine C1 is primarily located in the cytoplasm. Outside of the human body, calystegine C1 can be found in coffee and coffee products, herbs and spices, and tea. This makes calystegine C1 a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Analysis in Agricultural Products
Calystegine C1, along with other calystegines, has been identified in various agricultural products such as tomatoes. A study by Romera-Torres et al. (2019) used gas chromatography coupled with high-resolution mass spectrometry to determine the presence of calystegine C1 in different tomato varieties. This research highlights the importance of analyzing and understanding the content of such compounds in commonly consumed vegetables.
Role in Biosynthetic Pathways
Calystegine C1 is part of the broader group of nortropane alkaloids found in plants like potatoes and tomatoes. Research by Keiner et al. (2002) focused on understanding the biosynthetic pathways of these compounds in Solanum tuberosum (potato). Their work involved the molecular cloning and characterization of enzymes involved in calystegine biosynthesis, providing insight into the metabolic processes in plants.
Influence on Carbohydrate Metabolism
Calystegines, including calystegine C1, have been studied for their impact on carbohydrate metabolism. Richter et al. (2007) investigated calystegine accumulation in genetically engineered potatoes with altered carbohydrate metabolism. Their findings suggest a link between calystegine levels and carbohydrate availability in plants.
Propiedades
Número CAS |
156705-04-3 |
|---|---|
Nombre del producto |
Calystegine C1 |
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3+,4-,5+,6-,7+/m1/s1 |
Clave InChI |
GGOJRYWHKVYFQK-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
SMILES canónico |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
Sinónimos |
calystegine C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
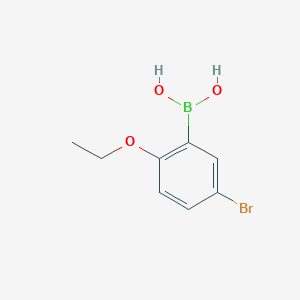
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
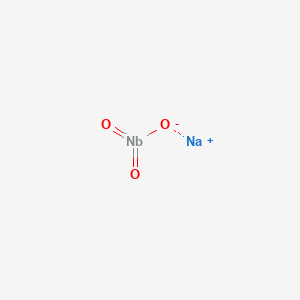
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-cyclohexyl)-amine](/img/structure/B1226886.png)

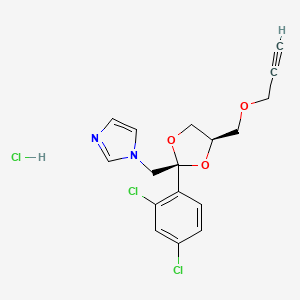

![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
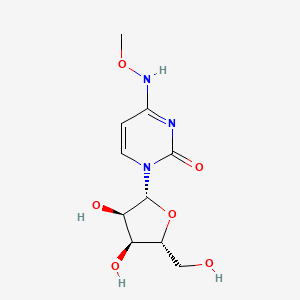
![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)
